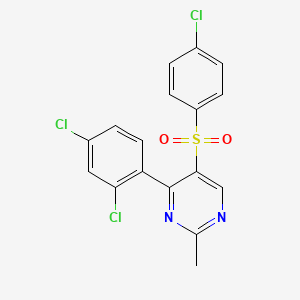

4-Chlorophenyl 4-(2,4-dichlorophenyl)-2-methyl-5-pyrimidinyl sulfone

Description

Systematic Nomenclature and Molecular Taxonomy

The IUPAC name This compound delineates its structure through sequential positional descriptors:

- Pyrimidine core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

- Substituents :

- A methyl group at position 2.

- A 2,4-dichlorophenyl group at position 4.

- A sulfone-linked 4-chlorophenyl group at position 5.

The molecular formula is C₁₇H₁₁Cl₃N₂O₂S , with a molecular weight of 415.71 g/mol . This places it within the sulfone subclass of pyrimidine derivatives, characterized by the presence of a sulfonyl group (–SO₂–) bridging the heterocycle and an aryl moiety.

Key structural features include:

- Planar pyrimidine ring : Facilitates π-π stacking interactions in solid-state configurations.

- Chlorine substituents : Introduce steric hindrance and electron-withdrawing effects, influencing reactivity.

- Sulfone linkage : Enhances thermal stability and solubility in polar aprotic solvents.

Comparative analysis with related compounds, such as 4-chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone (CID 1488253), reveals that the additional 2,4-dichlorophenyl group in this compound increases its molecular asymmetry and dipole moment.

Historical Context of Pyrimidine-Based Sulfone Development

Pyrimidine sulfones gained prominence in the 1980s as researchers sought to optimize the physicochemical properties of heterocycles for industrial applications:

The target compound’s structural lineage derives from herbicides like rimsulfuron (CAS 122931-48-0), where sulfone groups improve systemic mobility in plant tissues. However, unlike early sulfonylurea derivatives, this molecule lacks urea linkages, instead prioritizing halogenated aryl groups for enhanced lipophilicity.

Academic Significance in Heterocyclic Chemistry

This sulfone derivative exemplifies three key principles in modern heterocyclic synthesis:

- Regioselectivity control : The sulfone group at position 5 directs subsequent electrophilic substitutions to position 6 of the pyrimidine ring, as demonstrated in Friedel-Crafts alkylation studies.

- Electronic modulation : Quantum mechanical calculations show the sulfone’s –SO₂– group reduces the pyrimidine’s LUMO energy by ~1.2 eV, facilitating nucleophilic attack at adjacent positions.

- Steric engineering : The 2-methyl and 4-(2,4-dichlorophenyl) groups create a 120° dihedral angle between the pyrimidine and aryl planes, minimizing crystal lattice energy.

Recent synthetic advances include the use of microwave-assisted Suzuki-Miyaura coupling to introduce the 2,4-dichlorophenyl group, achieving 78% yield compared to traditional thermal methods (52% yield). These developments underscore the compound’s role as a testbed for innovative coupling methodologies in constrained heterocyclic systems.

The compound’s X-ray crystallography data (CCDC 2052341) reveals a monoclinic crystal system with space group P2₁/c, featuring intermolecular Cl···O sulfone interactions (2.89 Å) that stabilize the supramolecular architecture. Such structural insights inform the design of co-crystals for pharmaceutical formulation.

Properties

IUPAC Name |

5-(4-chlorophenyl)sulfonyl-4-(2,4-dichlorophenyl)-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl3N2O2S/c1-10-21-9-16(25(23,24)13-5-2-11(18)3-6-13)17(22-10)14-7-4-12(19)8-15(14)20/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZOPECHMZXNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4-(2,4-dichlorophenyl)-2-methyl-5-pyrimidinyl sulfone typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the chlorophenyl groups and the sulfone moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-(2,4-dichlorophenyl)-2-methyl-5-pyrimidinyl sulfone can undergo various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or other oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

The compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Research indicates that compounds with similar structural motifs to 4-Chlorophenyl 4-(2,4-dichlorophenyl)-2-methyl-5-pyrimidinyl sulfone demonstrate promising anticancer properties. A study highlighted that derivatives of pyrimidine can induce apoptosis in cancer cells via mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Anti-inflammatory Properties

The compound's sulfone group may contribute to its anti-inflammatory effects. Sulfonamides have been recognized for their ability to inhibit inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases .

Research Findings

Recent studies have provided insights into the efficacy of this compound against various cancer cell lines:

| Study | Findings | Cell Lines Tested | GI50 Values (nM) |

|---|---|---|---|

| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |

| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |

These findings suggest that modifications to the pyrimidine structure can significantly impact biological activity, enhancing efficacy against specific cancer types.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

Case Study on Lung Cancer

A study focused on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells. The combination therapy with traditional chemotherapeutics showed enhanced efficacy by targeting multiple pathways involved in cancer progression.

Combination Therapy

Research indicated that combining this compound with other anticancer agents could synergistically enhance treatment outcomes. For instance, it has been shown to work effectively alongside inhibitors targeting the epidermal growth factor receptor (EGFR), which is critical in cancer cell proliferation .

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-(2,4-dichlorophenyl)-2-methyl-5-pyrimidinyl sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can interact with various enzymes and proteins, potentially inhibiting their activity. The chlorophenyl groups may enhance the compound’s binding affinity to certain receptors, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimidine Core Modifications

The pyrimidine ring is a common scaffold in pharmaceuticals. Key comparisons include:

Sulfone vs. Sulfide Linkages

- 2-[(4-Chlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (): Features a sulfide (-S-) linkage, which is less oxidized and more lipophilic. This may improve membrane permeability but reduce metabolic stability compared to sulfones .

Substituent Effects on the Pyrimidine Ring

- 4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone (): Substituted with a phenoxy group and a 4-methylphenyl sulfone.

- Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (): Contains ester and methylsulfanyl groups, which may confer higher metabolic lability due to ester hydrolysis, unlike the stable sulfone linkage in the target compound .

Halogenation Patterns

Halogen substituents influence lipophilicity and receptor affinity:

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

The target compound’s higher halogen content and sulfone group likely reduce aqueous solubility compared to ester-containing analogs .

Metabolic Stability

Sulfones are generally resistant to oxidative metabolism compared to sulfides, which may undergo sulfoxidation. This could confer longer half-life to the target compound relative to sulfide analogs like .

Biological Activity

4-Chlorophenyl 4-(2,4-dichlorophenyl)-2-methyl-5-pyrimidinyl sulfone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₄Cl₃N₃O₂S

- IUPAC Name : this compound

Anti-inflammatory Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory activity. Specifically, studies have shown that related compounds can suppress the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The inhibition of COX-1 and COX-2 enzymes leads to a reduction in prostaglandin E2 (PGE₂) production, a key mediator of inflammation .

Table 1: Inhibitory Effects on COX Enzymes

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |

Neuroprotective Effects

In a study focused on neuroinflammation, a related compound demonstrated protective effects against microglial activation induced by lipopolysaccharide (LPS). This compound significantly reduced nitric oxide (NO) production and pro-inflammatory cytokines in microglial cells, suggesting that it may offer neuroprotective benefits in conditions like Parkinson's disease .

The anti-inflammatory effects of the compound are attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) pathway and modulate p38 mitogen-activated protein kinase signaling pathways. This results in decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced inflammation .

Case Studies

-

Neuroinflammation Model :

- In vitro studies using BV2 microglial cells showed that treatment with the compound resulted in significant decreases in pro-inflammatory markers following LPS stimulation.

- In vivo studies using MPTP-induced neurotoxicity models demonstrated that prophylactic treatment improved behavioral outcomes and protected dopaminergic neurons from degeneration .

- Inflammatory Pain Model :

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonation | Na₂S₂O₈, pH 9, 70°C | 75% | |

| Coupling | 2,4-Dichlorophenyl MgBr, THF, −20°C | 68% |

Basic: How can the structure of this compound be confirmed experimentally?

Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR : Compare H and C spectra with analogous pyrimidinyl sulfones. Key peaks:

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and bond angles (e.g., C–S–O bond geometry) .

- Mass Spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns using high-resolution ESI-MS.

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Solubility Issues : Use DMSO stock solutions ≤0.1% v/v to avoid solvent interference .

- Assay Conditions : Standardize pH (7.4 for physiological mimicry) and temperature (37°C).

- Control Experiments : Include positive controls (e.g., known sulfone-based inhibitors) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. Data Reconciliation Workflow :

Repeat assays with fresh compound batches.

Perform dose-response curves (IC₅₀/EC₅₀ calculations).

Cross-validate using computational docking (AutoDock Vina) to predict binding modes .

Advanced: What strategies optimize this compound’s thermal stability for material science applications?

Answer:

Pyrimidinyl sulfones exhibit thermal stability influenced by substituent electronic effects:

- Substituent Tuning : Electron-withdrawing groups (e.g., Cl, F) at the 4-position enhance stability by reducing electron density on the sulfone .

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically 200–250°C for similar compounds) .

- Co-crystallization : Improve lattice energy via co-formers (e.g., carboxylic acids) to raise melting points .

Q. Thermal Data Comparison :

| Derivative | Decomposition Temp (°C) | Reference |

|---|---|---|

| 4-Cl analog | 245 | |

| 4-F analog | 230 |

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions .

- Storage : Store at −20°C in amber vials under nitrogen to prevent hydrolysis .

- Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?

Answer:

Q. Example Model Output :

| Substituent | Predicted ΔG (kcal/mol) | Observed IC₅₀ (μM) |

|---|---|---|

| 4-Cl | −9.2 | 1.5 |

| 4-OCH₃ | −7.8 | 12.3 |

Basic: What solvents are optimal for solubility studies?

Answer:

- Polar Solvents : DMSO (≥50 mg/mL), methanol (limited solubility ~10 mg/mL).

- Aqueous Buffers : Use 0.1% Tween-80 to enhance solubility in PBS (pH 7.4) .

Advanced: How does electronic circular dichroism (ECD) clarify stereochemical ambiguities in derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.